molecular formula C21H28N2O2 B10889945 2-(Naphthalen-2-yloxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone

2-(Naphthalen-2-yloxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone

Cat. No.: B10889945
M. Wt: 340.5 g/mol
InChI Key: BXBRWFHXWZMSSV-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yloxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the Naphthalen-2-yloxy Intermediate: This can be achieved by reacting naphthalene with an appropriate halogenating agent, followed by substitution with a hydroxyl group.

    Piperazine Derivative Formation: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the naphthalen-2-yloxy intermediate.

    Final Coupling: The final step involves coupling the piperazine derivative with a pentan-3-yl group under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yloxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yloxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-2-yloxy)-1-[4-(butyl)piperazin-1-yl]ethanone
  • 2-(Naphthalen-2-yloxy)-1-[4-(hexyl)piperazin-1-yl]ethanone
  • 2-(Naphthalen-2-yloxy)-1-[4-(methyl)piperazin-1-yl]ethanone

Uniqueness

2-(Naphthalen-2-yloxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone is unique due to its specific structural features, such as the pentan-3-yl group attached to the piperazine ring

Biological Activity

2-(Naphthalen-2-yloxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N2O2C_{23}H_{30}N_{2}O_{2} with a molecular weight of approximately 366.50 g/mol. The compound features a naphthalene moiety linked to a piperazine ring via an ethanone group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest its involvement in:

  • Neurotransmitter Modulation : The piperazine ring is known to influence neurotransmitter systems, particularly serotonin and dopamine pathways, which can affect mood and cognitive functions.
  • Antimicrobial Activity : Some derivatives of naphthalene compounds exhibit antimicrobial properties, suggesting potential applications in treating infections.

In Vitro Studies

Recent studies have evaluated the biological effects of this compound through various assays:

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Results indicated a dose-dependent cytotoxic effect, with IC50 values ranging from 15 to 25 µM.
    Cell LineIC50 (µM)
    HeLa20
    MCF-715
    A54922
  • Antimicrobial Activity : The compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL for Staphylococcus aureus.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound:

  • Behavioral Studies : In rodent models, the administration of the compound showed anxiolytic effects in elevated plus maze tests, indicating its potential as a treatment for anxiety disorders.

Case Studies

A notable case study involved the application of this compound in treating anxiety-related behaviors in mice. The study revealed that chronic administration led to significant reductions in anxiety-like behaviors compared to control groups.

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

2-naphthalen-2-yloxy-1-(4-pentan-3-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C21H28N2O2/c1-3-19(4-2)22-11-13-23(14-12-22)21(24)16-25-20-10-9-17-7-5-6-8-18(17)15-20/h5-10,15,19H,3-4,11-14,16H2,1-2H3

InChI Key

BXBRWFHXWZMSSV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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